molecular formula C19H19FN4O2 B11187991 2-[(4-fluorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[(4-fluorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11187991
M. Wt: 354.4 g/mol
InChI Key: LDIGBNHKVQVQJQ-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydropyrimidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-fluorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the tetrahydropyrimidine ring

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrahydropyrimidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or amines are common products.

    Substitution: Substituted phenyl derivatives are formed.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 2-[(4-chlorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • 2-[(4-bromophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Comparison: Compared to its analogs, 2-[(4-fluorophenyl)amino]-6-oxo-N-(2-phenylethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide may exhibit different reactivity and biological activity due to the presence of the fluorine atom. Fluorine’s electronegativity can influence the compound’s stability, reactivity, and interaction with biological targets, making it unique among similar compounds.

Properties

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-6-oxo-N-(2-phenylethyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C19H19FN4O2/c20-14-6-8-15(9-7-14)22-19-23-16(12-17(25)24-19)18(26)21-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,21,26)(H2,22,23,24,25)

InChI Key

LDIGBNHKVQVQJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(NC1=O)NC2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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